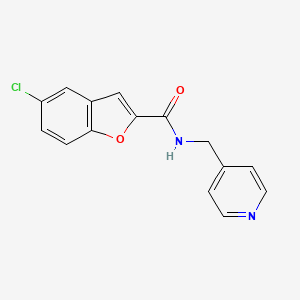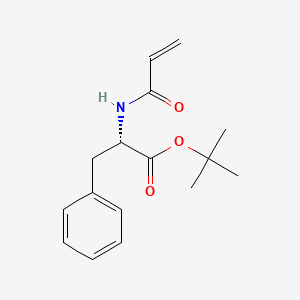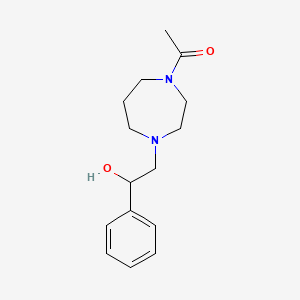
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, also known as 3-HPD, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a chiral molecule that has a hydroxyl group and a piperidine ring, which makes it an important building block for the synthesis of various drugs.
作用機序
The exact mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body. For example, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. For example, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to have cardioprotective effects by reducing the risk of myocardial infarction and improving cardiac function.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral drugs. Additionally, its diverse pharmacological properties make it a valuable tool for investigating various biological pathways and disease mechanisms. However, one of the limitations of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. One area of interest is the development of new synthetic methods for the preparation of enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may enhance its therapeutic efficacy.
合成法
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol involves the reaction of piperidine with glycidol. This reaction yields a racemic mixture of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, which can be resolved into its enantiomers using chiral chromatography. The enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol can be obtained by using chiral catalysts or chiral auxiliaries during the synthesis process.
科学的研究の応用
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic properties. It has been found to have antiviral, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been used as a chiral building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.
特性
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBWDYPWRRNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)

![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)



